molecular formula C17H19N3O4S2 B2617774 (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035003-54-2

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2617774
CAS No.: 2035003-54-2
M. Wt: 393.48
InChI Key: CMAXGNUWLOWSGD-SDNWHVSQSA-N
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Description

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that features a unique structure combining a benzo[c][1,2,5]thiadiazole moiety with a phenylethenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under oxidative conditions to form the benzo[c][1,2,5]thiadiazole ring.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Ethyl Linker: The ethyl linker is attached through nucleophilic substitution reactions.

    Formation of the Phenylethenesulfonamide Group: This involves the reaction of the intermediate with phenylethenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzo[c][1,2,5]thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole Derivatives: Compounds with similar core structures but different substituents.

    Phenylethenesulfonamide Derivatives: Compounds with variations in the phenylethenesulfonamide group.

Uniqueness

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-19-16-9-5-6-10-17(16)20(26(19,23)24)13-12-18-25(21,22)14-11-15-7-3-2-4-8-15/h2-11,14,18H,12-13H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAXGNUWLOWSGD-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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